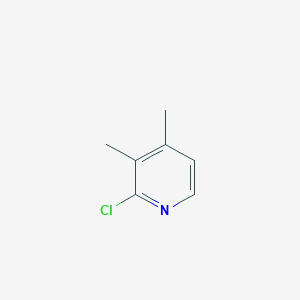

2-Chloro-3,4-dimethylpyridine

描述

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that are fundamental in various fields, including medicinal chemistry, agrochemicals, and materials science. mountainscholar.orgnih.govsigmaaldrich.com The introduction of a halogen atom onto the pyridine ring significantly alters its electronic properties and provides a reactive handle for further chemical transformations. nih.gov These compounds serve as crucial intermediates in a multitude of synthetic reactions. sigmaaldrich.com

The position of the halogen atom on the pyridine ring, along with other substituents, dictates the molecule's reactivity. For instance, the halogenation of pyridines can be directed to specific positions, such as the 2-, 3-, or 4-position, through various synthetic strategies. mountainscholar.org The presence of a chlorine atom, in particular, makes the compound susceptible to nucleophilic substitution reactions, a common strategy for introducing diverse functional groups. scielo.br

Significance in Contemporary Chemical Synthesis and Design

2-Chloro-3,4-dimethylpyridine serves as a key intermediate in the synthesis of a range of more complex molecules. Its structural features allow for its use in the construction of various heterocyclic systems and as a precursor in the development of new materials. The reactivity of the chlorine atom at the 2-position enables its displacement by a variety of nucleophiles, facilitating the creation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is central to its role in building molecular complexity.

The methyl groups at the 3- and 4-positions also influence the reactivity and physical properties of the molecule. They can affect the steric environment around the reaction center and modulate the electronic nature of the pyridine ring.

Scope of Academic Research on this compound

Academic research on this compound and its derivatives explores their potential in various applications. Studies have investigated its use as an intermediate in the synthesis of biologically active compounds. For example, related chlorinated pyridine structures are integral to the synthesis of pharmaceuticals. cionpharma.com The compound and its N-oxide derivative, 4-Chloro-2,3-dimethylpyridine-N-oxide, have been studied as key intermediates in the synthesis of proton pump inhibitors. researchgate.net

Furthermore, research extends to its application in materials science, where it can be incorporated into polymers to enhance their properties. cionpharma.comchemimpex.com The compound is also utilized as a research tool in chemical biology and medicinal chemistry to explore new chemical pathways and understand biological processes. lookchem.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 72093-11-9 |

| Molecular Formula | C7H8ClN |

| Molecular Weight | 141.60 g/mol |

This data is compiled from publicly available chemical databases. bldpharm.comchemicalbook.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULJNAYJIWKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500791 | |

| Record name | 2-Chloro-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-11-9 | |

| Record name | 2-Chloro-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 3,4 Dimethylpyridine

Established Synthetic Routes to 2-Chloro-3,4-dimethylpyridine and its Precursors

Established synthetic routes to this compound primarily rely on classical pyridine (B92270) synthesis and functionalization techniques. These methods include multi-step syntheses from acyclic precursors, chlorination of activated pyridine intermediates, and strategies for achieving regioselective halogenation.

Multi-step Syntheses from Maltol (B134687) and Related Pyridine Derivatives

While a direct synthesis of this compound from maltol is not prominently documented, a plausible synthetic pathway can be extrapolated from the synthesis of structurally similar compounds like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. harvard.edugoogle.com Maltol, a naturally occurring organic compound, can serve as a versatile starting material for the construction of substituted pyranones, which can then be converted to the corresponding pyridinone.

A hypothetical multi-step synthesis could commence with the protection of the hydroxyl group of maltol, followed by a reaction cascade to introduce the necessary nitrogen atom and form the pyridine ring. Subsequent manipulation of the functional groups would be required to yield the 3,4-dimethyl substitution pattern. The final step would involve the chlorination of the 2-position, likely via a hydroxypyridine intermediate.

A patented process for a related compound involves the following sequence starting from maltol: harvard.edugoogle.com

Methylation: Conversion of the hydroxyl group to a methoxy (B1213986) group.

Ammonification: Ring transformation from a pyranone to a pyridinone by reaction with ammonia.

Chlorination: Introduction of a chlorine atom.

Oxidation: Formation of a pyridine N-oxide.

Methoxy Substitution: Further functional group manipulation.

Hydroxymethylation and Secondary Chlorination: Installation of the chloromethyl group.

Adapting this to produce this compound would necessitate significant modifications to achieve the dimethyl substitution instead of dimethoxy and to introduce a chlorine atom directly at the 2-position of the ring.

Chlorination Reactions of Dimethylpyridine Intermediates

A more direct approach to this compound involves the chlorination of a suitable 3,4-dimethylpyridine (B51791) precursor. The most common intermediate for this transformation is 2-hydroxy-3,4-dimethylpyridine or its tautomer, 3,4-dimethylpyridin-2(1H)-one. The hydroxyl group at the 2-position activates the ring for nucleophilic substitution, allowing for its replacement with a chlorine atom.

Common chlorinating agents for this type of transformation include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.govnih.gov The reaction is typically carried out by heating the hydroxypyridine with the chlorinating agent, sometimes in the presence of a base or solvent. nih.gov A general representation of this reaction is shown below:

Reaction Scheme: Chlorination of 2-Hydroxy-3,4-dimethylpyridine

(HO)-C₅H₂N(CH₃)₂ + POCl₃ → (Cl)-C₅H₂N(CH₃)₂

(2-Hydroxy-3,4-dimethylpyridine) (this compound)

An alternative strategy involves the N-oxidation of 3,4-dimethylpyridine to form 3,4-dimethylpyridine N-oxide. The N-oxide is more susceptible to electrophilic attack than the parent pyridine. Reaction of the N-oxide with a chlorinating agent like POCl₃ or oxalyl chloride can lead to the regioselective introduction of a chlorine atom at the 2-position, followed by deoxygenation. researchgate.netresearchgate.net

Table 1: Typical Conditions for Chlorination of Hydroxypyridines

| Chlorinating Agent | Substrate | Temperature | Reaction Time | Yield (%) |

| POCl₃ | 2-Hydroxypyridines | 140-160 °C | 2 hours | High |

| POCl₃/PCl₅ | 2,6-dimethyl-4-pyridone | 105-110 °C | 9-11 hours | Good |

Note: Data is based on general procedures for similar substrates and may vary for 2-hydroxy-3,4-dimethylpyridine.

Regioselective Halogenation Strategies

Achieving regioselective halogenation directly on the 3,4-dimethylpyridine (3,4-lutidine) ring presents a challenge due to the directing effects of the two methyl groups. Direct C-H chlorination of aromatic compounds is an area of active research, with various methods being developed to control the position of halogenation. nih.gov

For pyridines, which are electron-deficient, electrophilic halogenation is generally difficult and requires harsh conditions. However, the development of new catalytic systems is enabling more controlled reactions. Palladium-catalyzed C-H chlorination, for example, has been shown to be effective for the regioselective chlorination of 2-phenylpyridine (B120327) at the ortho-position of the phenyl ring. Applying such a strategy to 3,4-lutidine would require a directing group to guide the chlorination to the 2-position.

Another approach involves the temporary modification of the pyridine ring to alter its reactivity. For instance, the formation of Zincke imine intermediates from pyridines creates a reactive diene system that can undergo regioselective halogenation. mdpi.com Subsequent ring-closing would then yield the halogenated pyridine.

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic methods offer powerful tools for the functionalization of pyridine rings, including the introduction of a chlorine atom at a specific position. These advanced approaches often involve transition metal catalysis or the use of organometallic intermediates.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are cornerstone methods for the formation of carbon-carbon bonds. researchgate.netnih.gov While typically used to introduce aryl or alkyl groups, modifications of this reaction can be envisioned for the synthesis of this compound. For example, a dihalopyridine could be selectively coupled at one position, leaving the other halogen for further transformation.

More relevant to the synthesis of the target compound, this compound itself can serve as a substrate in Suzuki-Miyaura reactions. The chloro-substituent can be coupled with a variety of boronic acids or their esters to introduce a wide range of functional groups at the 2-position, leading to the synthesis of diverse analogs. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling with a Chloro-Pyridine Substrate

| Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| Polychlorinated Pyridines | Alkyl Pinacol Boronic Esters | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ / LiOᵗBu | Dioxane/Water | Variable |

Note: This represents a general protocol for the exhaustive alkylation of polychlorinated pyridines and highlights the potential for this compound to be used in similar transformations. nih.gov

The reactivity of chloropyridines in Suzuki-Miyaura coupling can be challenging due to the strength of the C-Cl bond. However, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst has significantly improved the efficiency of these reactions. orgsyn.org

Directed Ortho-Metallation (DoM) Strategies for Pyridine Substitution

Directed Ortho-Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgnih.gov This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent.

For the synthesis of this compound, one could envision a scenario where a directing group is placed at the 3-position of the pyridine ring. This would direct lithiation to the 2-position. Subsequent quenching with a chlorinating agent, such as hexachloroethane (B51795) or N-chlorosuccinimide, would yield the desired product.

Alternatively, the chlorine atom itself can act as a directing group, albeit a weaker one. The lithiation of 2-chloropyridine (B119429) has been studied, and under certain conditions, deprotonation can be directed to the 3-position. clockss.orgnih.govresearchgate.net For this compound, the presence of the methyl groups would likely influence the regioselectivity of any further lithiation. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often employed to avoid nucleophilic addition to the pyridine ring. clockss.org

General Scheme of Directed Ortho-Metallation

DMG-Ar-H + RLi → [DMG-Ar-Li] + E⁺ → DMG-Ar-E

(Aromatic Substrate) (Organolithium) (Lithiated Intermediate) (Electrophile) (Functionalized Product)

This strategy provides a highly regioselective method for introducing substituents onto a pyridine ring, and with the appropriate choice of directing group and reaction conditions, it could be a viable route for the synthesis of specifically substituted compounds like this compound.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of chloropyridines often rely on harsh reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), which generate significant amounts of corrosive and environmentally harmful waste. acsgcipr.org Green chemistry principles aim to mitigate these issues by designing safer, more efficient, and environmentally benign synthetic processes. rasayanjournal.co.in

The use of environmentally friendly solvents is a cornerstone of green synthesis. A patented method for a related compound, 2-chloro-5-chloromethylpyridine, utilizes water as the reaction medium for chlorination, drastically reducing the environmental impact compared to halogenated organic solvents. scispace.com Furthermore, developing catalytic systems that are efficient and recyclable can also contribute to a greener process. For the deoxygenation of pyridine N-oxides, a related transformation, a process using simple iron powder with water as the hydrogen source has been developed, eliminating unwanted byproducts. rsc.org

| Aspect | Conventional Method | Green Chemistry Approach |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Oxalyl chloride, Triphenylphosphine/Cl₃CCN, Phosgene derivatives |

| Solvent | Dichloromethane, Chloroform (B151607), Toluene | Water, Supercritical CO₂, Ionic Liquids, or solvent-free conditions |

| Process | Multi-step with isolation of intermediates | One-pot synthesis, telescoping reactions rasayanjournal.co.in |

| Byproducts | Phosphorous acids, sulfur dioxide, HCl | Recyclable catalysts, benign byproducts (e.g., CO, CO₂) |

| Energy | Often requires high temperatures/reflux researchgate.net | Lower reaction temperatures, use of microwave or ultrasonic irradiation |

Mechanistic Investigations of this compound Formation

The most prevalent pathway for the synthesis of this compound involves the deoxygenative chlorination of its corresponding N-oxide, 3,4-dimethylpyridine-N-oxide. This transformation is distinct from a direct nucleophilic aromatic substitution (SNAr) on an unactivated pyridine ring.

The synthesis of this compound from 3,4-dimethylpyridine-N-oxide using a reagent like phosphorus oxychloride (POCl₃) proceeds through a well-established mechanism. This process activates the pyridine ring towards nucleophilic attack by chloride.

Activation of the N-oxide: The oxygen atom of the N-oxide, being nucleophilic, attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct.

Nucleophilic Attack: This adduct is now an excellent leaving group. The formation of this intermediate activates the C2 and C6 positions of the pyridine ring, making them highly electrophilic. A chloride ion (Cl⁻), either from the reagent itself or present in the reaction medium, then acts as a nucleophile. It attacks the C2 position, which is generally favored over the C6 position due to lesser steric hindrance from the adjacent methyl group. This attack breaks the aromaticity of the ring, forming a dihydropyridine (B1217469) intermediate.

Elimination and Re-aromatization: The intermediate quickly re-aromatizes by eliminating the dichlorophosphate (B8581778) group (PO₂Cl₂⁻), resulting in the formation of the final product, this compound. stackexchange.comguidechem.comsemanticscholar.org

While this is the primary mechanism, the broader class of Nucleophilic Aromatic Substitution (SNAr) reactions provides a foundational understanding. A typical SNAr reaction on an activated aromatic ring proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov Recent studies using kinetic isotope effects have suggested that some SNAr reactions may in fact be concerted rather than stepwise. rsc.orgspringernature.com

The choice of reagent is critical for the successful chlorination of 3,4-dimethylpyridine-N-oxide. Different reagents can affect yield, selectivity, and reaction conditions.

Phosphorus Oxychloride (POCl₃): This is one of the most common and effective reagents for this transformation. It serves as both the activating agent for the N-oxide and the source of the chloride nucleophile. stackexchange.comguidechem.com Reactions are often run neat or in an inert solvent.

Thionyl Chloride (SOCl₂): Another widely used deoxychlorinating agent. acsgcipr.org Often, catalytic amounts of dimethylformamide (DMF) are added, which forms the electrophilic Vilsmeier reagent in situ, facilitating the reaction. researchgate.net

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that can also be used, sometimes in conjunction with POCl₃. acsgcipr.orgresearchgate.net

Oxalyl Chloride: A milder alternative that can convert carboxylic acids to acid chlorides and has been applied to the deoxygenative chlorination of N-oxides. researchgate.net

Triphenylphosphine-based Reagents: Combinations like PPh₃/CCl₄ or PPh₃/Cl₃CCN provide a method for regioselective C2-chlorination under mild conditions. researchgate.net

The regioselectivity of the chlorination at the C2 position is a key feature of this reaction. This is electronically directed by the activated N-oxide intermediate, which strongly withdraws electron density from the C2 and C4 positions. In the case of 3,4-dimethylpyridine-N-oxide, the C4 position is blocked, and the C2 position is electronically activated and sterically more accessible than the C6 position.

Catalysts can also play a role. Organic bases like N,N-dimethylaniline or triethylamine (B128534) can be used to scavenge the HCl produced, driving the reaction to completion. researchgate.net In some related syntheses of chloropyridines, phase-transfer catalysts have been employed to facilitate reactions in biphasic systems. chemicalbook.com

| Reagent | Typical Conditions | Role/Function |

| Phosphorus Oxychloride (POCl₃) | Neat or inert solvent, heated (e.g., 80-110 °C) researchgate.net | Activates N-oxide, provides Cl⁻ nucleophile |

| Thionyl Chloride (SOCl₂) | Inert solvent, often with catalytic DMF researchgate.net | Activates N-oxide, forms Vilsmeier reagent with DMF |

| Phosphorus Pentachloride (PCl₅) | Inert solvent, often used with POCl₃ researchgate.net | Strong chlorinating and dehydrating agent |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), room temperature researchgate.net | Milder activating agent |

| PPh₃/Cl₃CCN | Acetonitrile, 80 °C researchgate.net | Mild conditions, high regioselectivity |

Kinetic studies on the SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have shown that the reactions are second-order with respect to the nucleophile. nih.govrsc.org This suggests a mechanism where a second molecule of the nucleophile is involved in the rate-determining step, likely by facilitating the deprotonation of the addition intermediate. nih.govrsc.org The activation parameters for these reactions show negative entropies of activation (ΔS‡), which is consistent with an associative mechanism where multiple species come together in the transition state. nih.gov

Table of Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine nih.gov

| 2-Substituent (Leaving Group) | Relative Rate (25 °C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| -F | ~30 | 20.0 | -2.9 |

| -Cl | ~30 | 20.0 | -2.9 |

| -Br | ~30 | 20.0 | -2.9 |

| -I | ~30 | 20.0 | -2.9 |

| -CN | 1500 | 17.5 | -3.7 |

Data adapted from a study with piperidine in methanol, showing similar reactivity for halogen leaving groups but much higher reactivity for cyano, indicating a complex rate-determining step. nih.gov

Reactivity and Derivatization of 2 Chloro 3,4 Dimethylpyridine

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C-2 position of the pyridine (B92270) ring in 2-chloro-3,4-dimethylpyridine is activated towards nucleophilic substitution. This enhanced reactivity is attributed to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr). thermofishersci.in The reactivity of the chloro group at the C-2 position is generally higher than at other positions on the pyridine ring. scielo.brscielo.br

The conversion of 2-chloropyridines to their corresponding amino derivatives is a significant transformation in organic synthesis. While many methods involve transition metal catalysts, direct amination is also possible. scielo.br Simple amides can serve as an amine source for the amination of chloropyridines under reflux conditions, without the need for a transition metal catalyst or microwave irradiation. scielo.br The presence of electron-withdrawing groups on the pyridine ring can facilitate the nucleophilic attack. scielo.brscielo.br

For instance, the reaction of 2-chloropyridines with various amides can produce aminopyridine derivatives. The reaction is influenced by the nature of the amide, with formamide (B127407) derivatives sometimes reacting faster than acetamides. scielo.br

Table 1: Examples of Amination Reactions of Chloropyridines

| Starting Chloropyridine | Amine Source | Product |

|---|---|---|

| 2-Chloro-3-nitropyridine | Formamide | 2-Amino-3-nitropyridine |

| 2-Chloro-5-nitropyridine | N-Methylformamide | 2-(Methylamino)-5-nitropyridine |

| 2-Chloropyridine (B119429) | Acetamide | 2-Acetamidopyridine |

This table provides illustrative examples of amination reactions on the chloropyridine scaffold.

This compound can undergo nucleophilic substitution with oxygen- and sulfur-containing nucleophiles. The chlorine atom can be displaced by alkoxides, such as methoxide, and thiolates. thermofishersci.inresearchgate.net The high reactivity of 2-chloropyridines compared to chlorobenzene (B131634) in such reactions is well-documented. thermofishersci.in

The reaction with sulfur nucleophiles is utilized in the synthesis of various sulfur-containing pyridine derivatives. For example, the reaction of 2-chloropyridines with in-situ generated organylselenols provides 2-organylselanyl pyridines. researchgate.net Glutathione (B108866) S-transferases can also catalyze the reaction of 2-chloropyridine derivatives with glutathione, displacing the chlorine atom. researchgate.net

In a specific application, 2-chloro-5,6-dimethylpyridine-3,4-dicarbonitrile, a related compound, reacts with 2-mercaptoethanol (B42355) in the presence of a base to attach a hydrophilic substituent via nucleophilic substitution of the chlorine. cuni.cz Similarly, reaction with diethylaminoethanol in the presence of sodium hydride leads to the corresponding ether. cuni.cz

Nucleophilic substitution reactions can proceed through either intermolecular or intramolecular pathways. In an intermolecular reaction, the nucleophile is a separate molecule from the substrate. In an intramolecular reaction, the nucleophile is part of the same molecule as the electrophilic center, leading to the formation of a cyclic product. masterorganicchemistry.com

The competition between these two pathways is influenced by several factors, including the concentration of the reactants and the length and nature of the linker connecting the nucleophile and the electrophilic site in the case of potential intramolecular reactions. High dilution conditions generally favor intramolecular reactions by decreasing the probability of collisions between separate molecules. masterorganicchemistry.com The formation of five- and six-membered rings through intramolecular cyclization is often kinetically favored. masterorganicchemistry.com

While specific studies directly comparing intermolecular and intramolecular substitution pathways originating from this compound are not detailed in the provided results, the principles of such competition are broadly applicable in organic chemistry. masterorganicchemistry.commdpi.com

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a site for electrophilic attack and complexation.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. smolecule.com This transformation is commonly achieved using oxidizing agents like hydrogen peroxide or peracids. smolecule.comchemicalbook.com The resulting N-oxide can then undergo further reactions. For example, 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide is a key intermediate in the synthesis of certain pharmaceutical compounds. acs.orgchemimpex.com

The N-oxide group activates the pyridine ring for different types of transformations. For instance, pyridine N-oxides can react with various reagents to introduce substituents at specific positions. The reaction of pyridine N-oxides with 3,6-dichloropyridazine (B152260) can lead to the formation of pyridazinone derivatives and ethers. rsc.org Furthermore, pyridine N-oxides can be halogenated regioselectively. acs.org

A common transformation of pyridine N-oxides is the reaction with tosyl anhydride (B1165640) in the presence of an amine, which can lead to the formation of 2-aminopyridines. researchgate.net

The nitrogen atom of this compound can be quaternized by reacting with alkyl halides. mdpi.com This reaction leads to the formation of pyridinium (B92312) salts. Quaternization of the pyridine nitrogen increases the activation of the chlorine atom towards nucleophilic substitution. mdpi.com

Pyridine derivatives, including dimethylpyridines (lutidines), are known to form coordination complexes with various metal ions. researchgate.nettaylorandfrancis.com For example, 3,4-dimethylpyridine (B51791) can form complexes with platinum(II) halides, such as trans-dichloridobis(3,4-dimethylpyridine)platinum(II). nih.gov In this complex, the platinum atom is coordinated by two 3,4-dimethylpyridine ligands and two chloro ligands in a square planar geometry. nih.gov Similarly, cobalt(II) bromide forms complexes with 3,4-dimethylpyridine. researchgate.net The study of these complexes provides insights into the coordination chemistry of these ligands.

Reactivity of Methyl Groups and Pyridine Ring

The reactivity of this compound is characterized by the interplay of its various functional groups: the chloro substituent, the two methyl groups, and the pyridine ring itself. The electron-withdrawing nature of the chlorine atom and the nitrogen atom of the pyridine ring influences the reactivity of the methyl groups and the susceptibility of the ring to substitution reactions.

The methyl groups of this compound are susceptible to functionalization, particularly through radical reactions like benzylic halogenation and oxidation. These reactions provide pathways to introduce further functionality onto the pyridine scaffold.

Benzylic Halogenation: The methyl groups, being in benzylic-like positions relative to the pyridine ring, can undergo halogenation. For instance, the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) with trichloroisocyanuric acid (TCCA) in chloroform (B151607) at reflux yields the corresponding 2-(chloromethyl) derivative. orientjchem.org This method is considered safe and efficient for large-scale production due to the properties of TCCA. orientjchem.org N-Chlorosuccinimide (NCS) is another reagent used for benzylic C-H bond chlorination under visible light irradiation, often in the presence of a photocatalyst. Benzylic bromination can be achieved using N-bromosuccinimide (NBS), often initiated by light or radical initiators. rsc.org These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions. wisc.edu

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functional groups. For example, the oxidation of a methyl group to a carboxylic acid has been demonstrated in a related nitropyridine derivative. mdpi.com Oxidation of 2,3-dimethylpyridine N-oxide can lead to the formation of an acetoxymethyl group at the 2-position when treated with acetic anhydride. orientjchem.org This can then be hydrolyzed and chlorinated. orientjchem.org The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide using reagents like hydrogen peroxide in acetic acid. This N-oxide can influence the reactivity of the ring and its substituents.

Table 1: Examples of Side-Chain Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Benzylic Chlorination | Trichloroisocyanuric acid (TCCA) | Chloromethyl derivative | orientjchem.org |

| Benzylic Chlorination | N-Chlorosuccinimide (NCS), photocatalyst | Chloromethyl derivative | organic-chemistry.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Bromomethyl derivative | rsc.org |

| Oxidation to Carboxylic Acid | Oxidizing agents | Carboxylic acid derivative | mdpi.com |

| Oxidation to Acetoxymethyl | Acetic anhydride (on N-oxide) | Acetoxymethyl derivative | orientjchem.org |

| N-Oxidation | Hydrogen peroxide, acetic acid | Pyridine N-oxide |

Directed ortho-metalation (DoM), particularly lithiation, is a powerful strategy for the functionalization of pyridine rings. researchgate.net The regioselectivity of lithiation is controlled by the directing ability of the substituents. In the case of 2-chloropyridine, lithiation can occur at either the C3 or C6 position depending on the conditions and the lithium base used. researchgate.net For instance, using lithium diisopropylamide (LDA), lithiation of 2-chloropyridine can be directed to the C3 position. researchgate.net In substituted pyridines, the interplay of different directing groups determines the site of metalation. For 3,4-lutidine (3,4-dimethylpyridine), zincation with TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) occurs at the 4-position. uni-muenchen.de The resulting organometallic intermediate can then be quenched with various electrophiles, allowing for the introduction of a wide range of functional groups. For example, lithiated pyridines can be trapped with aldehydes or other electrophiles to form new carbon-carbon bonds. mdpi.com

Table 2: Lithiation and Electrophilic Quenching

| Substrate | Reagent | Position of Lithiation | Electrophile Example | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | LDA | C3 | Benzaldehyde | (2-Chloropyridin-3-yl)(phenyl)methanol | researchgate.netmdpi.com |

| 3,4-Lutidine | TMPZnCl·LiCl | C4 | - | (3,4-Dimethylpyridin-4-yl)zinc complex | uni-muenchen.de |

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. acsgcipr.orgbeilstein-journals.org These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. acsgcipr.org Similarly, cascade reactions, which involve a series of intramolecular transformations, can efficiently construct complex molecular architectures. rsc.org

While specific examples of MCRs or cascade reactions directly incorporating this compound are not extensively documented in the provided search results, the functional handles present on the molecule make it a potential candidate for such transformations. For example, the chloro group can participate in cross-coupling reactions, and the methyl groups can be functionalized to aldehydes or other reactive species that can then engage in MCRs like the Biginelli or Hantzsch reactions. beilstein-journals.orgmdpi.com

Cascade reactions often involve the formation of multiple bonds in a single operation. For instance, visible-light-promoted cascade cyclizations have been used to synthesize complex heterocyclic systems. rsc.orgrsc.org A functionalized derivative of this compound could potentially be designed to undergo such a cascade to build more complex, fused ring systems. The development of such reactions would represent an advanced application of this versatile building block in synthetic chemistry.

Spectroscopic Characterization and Computational Studies of 2 Chloro 3,4 Dimethylpyridine

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. When 2-Chloro-3,4-dimethylpyridine is subjected to mass spectrometry, it undergoes characteristic fragmentation, and the resulting mass spectrum displays a specific isotopic pattern due to the presence of the chlorine atom.

The molecular ion peak (M+) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will be observed as two peaks, M+ and M+2, separated by two m/z units, with a characteristic intensity ratio of approximately 3:1. libretexts.orgyoutube.com This isotopic signature is a key identifier for chlorine-containing compounds.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. libretexts.org Common fragmentation pathways for pyridine (B92270) derivatives often involve the loss of substituents from the ring or cleavage of the ring itself. For this compound, potential fragmentation pathways could include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with a specific m/z.

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated compounds. miamioh.edu

Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.

The relative abundance of these fragment ions provides valuable information about the structure of the molecule. The most stable carbocations and radicals will typically correspond to the most intense peaks in the mass spectrum. uni-saarland.de

LC-MS and GC-MS Applications for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques for the analysis of organic compounds. They are widely used to determine the purity of this compound and to monitor the progress of chemical reactions in which it is a reactant or product.

In LC-MS , the compound is first separated from impurities on a liquid chromatography column before being introduced into the mass spectrometer. dokumen.publcms.cz This technique is particularly useful for analyzing non-volatile or thermally labile compounds. LC-MS can be employed to:

Assess Purity: By separating this compound from starting materials, byproducts, and degradation products, LC-MS can accurately quantify its purity. bldpharm.comumich.edu

Monitor Reactions: The progress of a reaction involving this compound can be followed by taking aliquots from the reaction mixture at different time intervals and analyzing them by LC-MS. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

GC-MS is suitable for volatile and thermally stable compounds. libretexts.org The sample is vaporized and separated on a gas chromatography column before detection by the mass spectrometer. Applications of GC-MS for this compound include:

Purity Determination: Similar to LC-MS, GC-MS can effectively separate and quantify impurities in a sample of this compound. gcms.cz

Reaction Monitoring: For reactions conducted in the gas phase or with volatile components, GC-MS is an excellent tool for tracking the consumption of reactants and the formation of products over time. thieme-connect.com

Both techniques, when coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offer high sensitivity and selectivity for trace analysis in complex matrices. lcms.cz

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of this compound and its derivatives. cam.ac.uk

Crystal Structure Determination and Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure of this compound or its derivatives can be determined by single-crystal X-ray diffraction. ugr.esekb.egdntb.gov.ua This analysis reveals the precise coordinates of each atom in the unit cell, allowing for a detailed examination of its molecular geometry.

Beyond the molecular structure, X-ray crystallography elucidates the nature and geometry of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions include:

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives of this compound can participate in hydrogen bonding if they contain suitable functional groups (e.g., -OH, -NH₂). nih.gov These interactions play a significant role in stabilizing the crystal structure.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. acs.orgnih.gov Halogen bonds are directional interactions that can influence crystal packing and have applications in crystal engineering.

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. cam.ac.ukresearchgate.net Different polymorphs of this compound would have distinct crystal structures and, consequently, different physical properties such as melting point, solubility, and stability. The study of polymorphism is critical in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not widely reported, it remains a potential area of investigation.

Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in a stoichiometric ratio. oup.com Co-crystals of this compound can be designed by selecting co-formers that can engage in specific intermolecular interactions, such as halogen or hydrogen bonding. nih.govacs.org Studies on the co-crystallization of related pyridine derivatives have shown that this approach can be used to modify the physicochemical properties of the parent compound. oup.com

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods complement experimental data and provide insights that may be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov For this compound, DFT calculations can be employed to:

Geometry Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule (i.e., its ground-state geometry). nanobioletters.comsemanticscholar.org The optimized geometry provides theoretical values for bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Electronic Structure Analysis: DFT allows for the calculation of various electronic properties, including:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. uomphysics.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions.

Vibrational Frequencies: Theoretical vibrational spectra (e.g., IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. scirp.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. peerj.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules like this compound over time. nih.gov These simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in solution. peerj.com

Conformational analysis is a key aspect of understanding the structure-property relationships of a molecule. For this compound, the orientation of the chloro and dimethyl groups relative to the pyridine ring can significantly influence its chemical reactivity and biological activity. Computational methods, including both quantum mechanics and molecular mechanics, are employed to identify the stable conformations (energy minima) and the energy barriers between them.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) spectra, vibrational (infrared and Raman) spectra, and Ultraviolet-Visible (UV-Vis) absorption spectrum.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a powerful tool for structural elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using Density Functional Theory (DFT) or ab initio methods, the corresponding chemical shifts can be predicted. nih.gov These predicted shifts can then be compared with experimental data to confirm the molecular structure. For substituted pyridines, the chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents. The chlorine atom at the 2-position and the methyl groups at the 3- and 4-positions in this compound will influence the electron density distribution in the ring, leading to characteristic shifts in its ¹H and ¹³C NMR spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are widely used to assign the bands observed in experimental infrared (IR) and Raman spectra. acs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the normal modes of vibration and their corresponding frequencies can be determined. scirp.org For pyridine and its derivatives, extensive studies have been conducted to assign the various vibrational modes, including ring stretching, C-H bending, and substituent-sensitive modes. cdnsciencepub.com For this compound, specific vibrational modes associated with the C-Cl stretching and the methyl group vibrations would be expected and could be predicted using computational methods.

UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of the electronic excited states, the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be predicted. researchgate.net These theoretical predictions can help in understanding the nature of the electronic transitions (e.g., n→π* or π→π*) that give rise to the observed UV-Vis absorption bands. The solvent environment can also be included in these calculations to account for solvatochromic shifts. researchcommons.org

Below is a hypothetical table illustrating the kind of data that can be generated from such computational studies.

Table 1: Predicted Spectroscopic Properties of this compound

| Spectroscopic Property | Predicted Value | Method/Basis Set |

| ¹H NMR Chemical Shift (ppm) | ||

| H-5 | Value | B3LYP/6-311++G(d,p) |

| H-6 | Value | B3LYP/6-311++G(d,p) |

| CH₃ (at C3) | Value | B3LYP/6-311++G(d,p) |

| CH₃ (at C4) | Value | B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-2 | Value | B3LYP/6-311++G(d,p) |

| C-3 | Value | B3LYP/6-311++G(d,p) |

| C-4 | Value | B3LYP/6-311++G(d,p) |

| C-5 | Value | B3LYP/6-311++G(d,p) |

| C-6 | Value | B3LYP/6-311++G(d,p) |

| Vibrational Frequency (cm⁻¹) | ||

| C-Cl Stretch | Value | B3LYP/6-31G(d) |

| Pyridine Ring Stretch | Value | B3LYP/6-31G(d) |

| UV-Vis Absorption (nm) | ||

| λmax | Value | TD-B3LYP/6-31+G(d) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info By identifying molecular descriptors that correlate with the activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. researchgate.net

For a compound like this compound, QSAR studies would typically involve a set of structurally related pyridine derivatives with known biological activities (e.g., antibacterial, anticancer, or enzyme inhibition). Molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated for each compound in the series. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, atom counts). rsc.org

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area, and descriptors from methods like CoMFA and CoMSIA).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then assessed through internal and external validation techniques. d-nb.info

While specific QSAR models for this compound are not detailed in the provided search results, QSAR studies on other substituted pyridines have demonstrated the importance of various structural features for their biological activity. For example, the position of substituents like chloro and methyl groups can significantly influence hydrophobic and electronic interactions with biological targets.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Simple counts of atoms and functional groups. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity in the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Based on the 3D structure of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic properties of the molecule. |

| Hydrophobic | LogP | Represents the hydrophobicity of the molecule. |

A QSAR model for a series of compounds including this compound would allow researchers to understand how the chloro and dimethyl substituents contribute to its biological activity and to design new derivatives with potentially improved properties.

Applications and Advanced Functionalization of 2 Chloro 3,4 Dimethylpyridine

As a Synthetic Intermediate in Pharmaceutical Chemistry

The utility of 2-Chloro-3,4-dimethylpyridine as a building block is prominent in the creation of various therapeutic agents.

Synthesis of Proton Pump Inhibitors (PPIs) and Related Gastric Acid-Related Disorder Drugs

This compound and its derivatives are crucial intermediates in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that manage gastric acid-related disorders by inhibiting the H+/K+ ATPase enzyme in the stomach lining.

A notable example is the synthesis of Omeprazole, a widely used PPI for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). cionpharma.com In the synthesis process, a derivative, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, serves as a key building block. cionpharma.comgoogle.com This intermediate is condensed with another molecule to form the core structure of Omeprazole. cionpharma.comnewdrugapprovals.org The efficient and cost-effective production of Omeprazole relies on the availability of this pyridine (B92270) derivative. cionpharma.com

Similarly, other PPIs like Rabeprazole also utilize chloromethyl pyridine intermediates in their synthesis. asianjpr.com The general strategy involves the condensation of a 2-chloromethyl pyridine compound with a 2-mercaptobenzimidazole (B194830) derivative. asianjpr.com For instance, the synthesis of Rabeprazole can be achieved by reacting 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole. asianjpr.com

The table below outlines some key PPIs and the corresponding pyridine intermediates used in their synthesis.

| Proton Pump Inhibitor (PPI) | Key Pyridine Intermediate | Reference |

| Omeprazole | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | cionpharma.comgoogle.com |

| Rabeprazole | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | asianjpr.com |

| Tenatoprazole | 2-chloro-3,5-dimethyl-4-methoxypyridine hydrochloride | newdrugapprovals.org |

Development of Kinase Inhibitors and Neurological Drugs

Derivatives of this compound are instrumental in the development of kinase inhibitors, which are targeted therapies for diseases like cancer. For example, certain nitropyridine derivatives are used in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov The process can involve the oxidation of a starting material like 2-chloro-5-methyl-3-nitropyridine (B188117) to a carboxylic acid, followed by coupling with aromatic amines. nih.gov

Furthermore, pyridine-based compounds are being investigated for their potential in treating neurological disorders. Some pyridine derivatives act as muscarinic receptor modulators, which are targets for drugs aimed at conditions such as Alzheimer's disease and schizophrenia. smolecule.comgoogle.com

The following table details some examples of kinase inhibitors and neurological drug candidates synthesized using pyridine intermediates.

| Drug Class/Target | Specific Example/Precursor | Application | Reference |

| Janus Kinase 2 (JAK2) Inhibitors | 2-Chloro-5-methyl-3-nitropyridine | Cancer Therapy | nih.gov |

| Glycogen Synthase Kinase-3 (GSK3) Inhibitors | 2,6-Dichloro-3-nitropyridine | Neurological Disorders | nih.gov |

| Muscarinic Receptor Modulators | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | Neurological Disorders | smolecule.com |

Precursor for Antimicrobial and Anti-inflammatory Agents

The pyridine scaffold is a recognized structural motif in many antimicrobial and anti-inflammatory agents. nih.gov Derivatives of this compound are used as precursors in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. For instance, 4-Chloro-2,3-dimethylpyridine-N-oxide is an intermediate in the development of such agents. chemimpex.com

Research has shown that the introduction of different functional groups to the pyridine ring can enhance its biological activity. nih.gov For example, the synthesis of novel pyridine-imidazo[2,1b]-1,3,4-thiadiazole compounds has yielded molecules with significant antimicrobial activity. nih.gov Similarly, certain benzo[d]imidazole-hydrazones, synthesized from precursors like 2,4-dichlorobenzaldehyde, have shown in vitro anti-inflammatory activity. nih.gov

The table below provides examples of the application of pyridine derivatives in this area.

| Agent Class | Precursor/Intermediate | Potential Application | Reference |

| Antimicrobial Agents | 4-Chloro-2,3-dimethylpyridine-N-oxide | Bacterial Infections | chemimpex.com |

| Anti-inflammatory Agents | 2,4-Dichloro-3-nitropyridine | Autoimmune Diseases | mdpi.com |

| Antimicrobial Agents | Terpyridines | Broad-spectrum antimicrobial | nih.gov |

In Agrochemical Synthesis and Development

This compound and its analogs are fundamental building blocks in the production of a wide array of agrochemicals designed to protect crops and enhance yields.

Building Block for Herbicides and Fungicides

Pyridine derivatives are integral to the synthesis of various herbicides and fungicides. chemimpex.com For instance, 4-Chloro-2,3-dimethylpyridine-N-oxide is utilized in the formulation of these crop protection agents. chemimpex.com The inclusion of a trifluoromethylpyridine (TFMP) moiety, often derived from chloro-substituted pyridines, is a common strategy in the development of modern herbicides. jst.go.jp

Herbicides such as fluazifop-butyl (B166162) and haloxyfop-methyl, which are ACCase inhibitors, are synthesized using trifluoromethylpyridine intermediates derived from chloropyridines. jst.go.jp Similarly, the fungicide fluopyram (B1672901) has a metabolite, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which is phytotoxic. jst.go.jp

The following table highlights some agrochemicals synthesized using pyridine-based intermediates.

| Agrochemical | Class | Key Pyridine Intermediate | Reference |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine | jst.go.jp |

| Haloxyfop-methyl | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine | jst.go.jp |

| Bicyclopyrone | Herbicide | Pyridyl Nitrogen Containing Intermediate | nih.gov |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine | jst.go.jp |

| Alkyl-substituted triazolyl ethanol (B145695) derivatives | Fungicide | 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1- smolecule.comnetascientific.comtriazol-1-yl-pent-4-yn-2-ol | google.com |

Synthesis of Pesticides and Insecticides

Chlorinated pyridine compounds are also crucial in the synthesis of pesticides and insecticides. lookchem.com 2-Chloro-4,6-dimethylpyridine-3-carbonitrile is a building block for various insecticides. chemimpex.com The reactivity of compounds like 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine (B15312380) makes them suitable for creating pesticides. smolecule.com

Research into neonicotinoid analogues, a major class of insecticides, often involves pyridine derivatives. nih.gov The synthesis of novel pyridine-based compounds continues to be an active area of research for developing new and effective insecticides. aun.edu.eg

The table below lists some examples of pesticides and insecticides developed from pyridine precursors.

| Pesticide/Insecticide | Precursor/Intermediate | Target Pest | Reference |

| Neonicotinoid Analogues | 2-chloro-3-cyano-4,6-dimethylpyridine | Various Insects | nih.gov |

| Pyridine-based Insecticides | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Various Insects | chemimpex.com |

| Acynonapyr | Acaricide | Spider Mites | jst.go.jp |

| Sulfoxaflor | Insecticide | Sap-feeding Insects | jst.go.jp |

| Fluazaindolizine | Nematicide | Root-knot Nematode | jst.go.jp |

In Material Science and Specialty Chemicals

The unique structural characteristics of this compound and its derivatives make them valuable components in the fields of material science and the production of specialty chemicals. Their ability to be incorporated into larger molecular frameworks allows for the development of materials with tailored properties.

Synthesis of Advanced Organic Materials

Derivatives of this compound are utilized as building blocks in the synthesis of advanced organic materials. For instance, the related compound 4-Chloro-2,3-dimethylpyridine-N-oxide is incorporated into polymer formulations to improve thermal stability and chemical resistance, contributing to the creation of durable materials. chemimpex.com Similarly, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a derivative, can be integrated into polymers to enhance properties like thermal stability or electrical conductivity, with potential applications in electronics and aerospace. cionpharma.com The synthesized pentaarylpyridine derivatives, which can be developed from chloro-pyridine precursors, show promise as components for environment-sensitive probes due to their photophysical properties. acs.org

Building Block for Complex Molecular Architectures

This compound and its analogs serve as crucial intermediates in the synthesis of complex molecular structures. cymitquimica.com The reactivity of the chlorine atom allows for its substitution, enabling the introduction of various functional groups and the construction of more elaborate molecules. cymitquimica.com This versatility is exploited in the production of specialty chemicals tailored for specific industrial applications. lookchem.com For example, 2-Chloro-3-(chloromethyl)pyridine hydrochloride is a key building block for intricate organic molecules used in both pharmaceutical and agrochemical development. Furthermore, the synthesis of novel hybrid compounds, such as those containing a 4,6-dimethylpyridine core, demonstrates the utility of these building blocks in creating new biologically active molecules. researchgate.net

Mechanistic Studies in Biological Systems

The specific chemical properties of this compound derivatives allow them to be used as tools to investigate and understand biological processes at a molecular level.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For example, 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide has been studied for its ability to inhibit microbial enzymes. smolecule.com The introduction of a chlorine atom can enhance the biological activity of a molecule by influencing its interaction with biological targets. smolecule.comsci-hub.se Research on related pyridine derivatives has shown inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net Specifically, fluorinated derivatives of pyridine-2,4-dicarboxylate have been identified as potent inhibitors of human 2-oxoglutarate dependent oxygenases. nih.gov The design and synthesis of pyrazolo[3,4-b]pyridine derivatives have also been explored in the context of cancer cell line activities, which often involves enzyme inhibition. scirp.org

Probes for Investigating Biological Pathways

The reactivity and structural features of this compound derivatives make them suitable for use as molecular probes to study biological pathways. For instance, 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its derivatives are employed to study enzyme mechanisms. The chloromethyl group can form covalent bonds with sites on proteins and enzymes, allowing for the investigation of their function. These compounds can serve as valuable tools for scientists to explore new chemical pathways and deepen the understanding of biological processes. lookchem.com

Binding Affinity with Biological Targets (e.g., Enzymes, Receptors)

The interaction and binding of this compound derivatives with biological targets like enzymes and receptors are key to their function. The presence of halogen atoms and methyl groups on the pyridine ring can modulate the compound's reactivity and its binding affinity to these targets. Preliminary studies on 4-chloro-2,3-dimethylpyridine 1-oxide suggest it may interact with microbial enzymes, inhibiting their function. smolecule.com The structural features of compounds like 2-chloro-3-(chloromethyl)-4,6-dimethylpyridine enhance their binding affinity and specificity to various biological targets. smolecule.com The synthesis of pyrazolo[3,4-b]pyridine derivatives has also been a focus of research to understand their interaction with biological targets in cancer cells. scirp.org

Interactive Data Table: Applications of this compound and its Derivatives

| Application Area | Specific Use | Compound Derivative Example | Key Finding/Property | Reference |

| Material Science | Advanced Organic Materials | 4-Chloro-2,3-dimethylpyridine-N-oxide | Enhances thermal stability and chemical resistance in polymers. | chemimpex.com |

| Material Science | Advanced Organic Materials | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Improves thermal stability and electrical conductivity in polymers. | cionpharma.com |

| Specialty Chemicals | Building Block | 2-Chloro-3-(chloromethyl)pyridine hydrochloride | Versatile intermediate for complex organic molecules. | |

| Biological Systems | Enzyme Inhibition | 4-chloro-2,3-dimethylpyridine 1-oxide | Potential inhibitor of microbial enzymes. | smolecule.com |

| Biological Systems | Biological Probes | 2-Chloromethyl-3,5-dimethylpyridin-4-ol | Used to study enzyme mechanisms through covalent bonding. | |

| Biological Systems | Binding Affinity | 2-chloro-3-(chloromethyl)-4,6-dimethylpyridine | Enhanced binding affinity to biological targets. | smolecule.com |

Environmental Fate and Degradation Studies of Pyridine Derivatives General Relevance to 2 Chloro 3,4 Dimethylpyridine

Biodegradation Pathways and Mechanisms

A wide range of microorganisms have been identified that can degrade pyridine (B92270) and its derivatives, utilizing them as a source of carbon, nitrogen, and energy. researchgate.net However, the biodegradability of these compounds is significantly influenced by their molecular structure. For instance, methylation of the pyridine ring has been observed to retard microbial degradation. wikipedia.orgchemicalbook.comwikipedia.org In soil, 2,6-lutidine (2,6-dimethylpyridine) is noted to be more resistant to microbiological degradation than picoline isomers or 2,4-lutidine, with an estimated degradation time exceeding 30 days. wikipedia.orgchemicalbook.com

Studies on the degradation of 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) by Gordonia nitida LE31 showed that these compounds could be degraded, but the bacterium could not utilize other dimethylpyridines such as 2,3-DMP, 2,4-DMP, 2,5-DMP, 2,6-DMP, 3,4-DMP, and 3,5-DMP as a sole carbon or nitrogen source. nih.gov This highlights the high specificity of microbial degradation pathways.

Table 1: Microbial Degradation of Selected Pyridine Derivatives

| Compound | Degrading Microorganism(s) | Degradation Potential | Reference(s) |

| Pyridine | Various bacteria and fungi | Readily degraded in soil | tandfonline.com |

| 2,6-Lutidine | Soil microorganisms | Resistant, >30 days for complete degradation | wikipedia.orgchemicalbook.com |

| 3-Methylpyridine | Gordonia nitida LE31 | Utilized as carbon and nitrogen source | nih.gov |

| 3-Ethylpyridine | Gordonia nitida LE31 | Utilized as carbon and nitrogen source | nih.gov |

| Chloropyridines | General soil/liquid media microbes | Resistant to microbial degradation | chempanda.com |

This table is interactive. You can sort the columns by clicking on the headers.

The microbial breakdown of pyridine compounds typically involves initial enzymatic attacks that lead to the destabilization and eventual cleavage of the heterocyclic ring. A common initial step is hydroxylation, where a hydroxyl group is introduced onto the pyridine ring. tandfonline.com This is often followed by ring cleavage through various oxidative pathways. tandfonline.com

For many pyridine derivatives, the initial hydroxylation is a crucial activation step. tandfonline.com However, some substituted pyridines may be degraded through novel mechanisms that could involve initial reductive steps without the formation of hydroxylated intermediates. tandfonline.com

In the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31, evidence suggests a novel pathway involving C-2–C-3 ring cleavage. nih.gov This is supported by the detection of formic acid as a metabolite and the induction of levulinic aldehyde dehydrogenase and formamidase activities in cells grown on these substrates. nih.gov

The enzymatic machinery for degrading halogenated aromatics often involves dioxygenases and monooxygenases that can catalyze the initial steps of degradation. While specific enzymes for 2-Chloro-3,4-dimethylpyridine have not been identified, the principles of enzymatic degradation of other halogenated compounds, such as chloroethenes, involve various metabolic and co-metabolic pathways driven by specific dehalogenating enzymes. nih.gov

Abiotic Degradation Mechanisms

Photochemical degradation, driven by sunlight, is a significant abiotic pathway for the transformation of many organic pollutants, including pyridine derivatives. tandfonline.com Studies on chloropyridines have demonstrated their susceptibility to photodegradation in aqueous solutions.

For example, the photodegradation of 2-chloropyridine (B119429) in water has been shown to proceed with complete conversion within a few hours of UV irradiation, although complete mineralization to carbon dioxide and other inorganic products takes significantly longer. researchgate.net The process leads to the formation of various intermediate products. nih.gov In the photolytic treatment of 2-chloropyridine, intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid have been identified. nih.gov

Similarly, the photocatalytic degradation of 3-chloropyridine (B48278) using processes like photo-Fenton has been shown to achieve complete mineralization. ugr.es Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are effective in breaking down these recalcitrant compounds. ugr.es The direct photolysis of 2-amino-5-chloropyridine (B124133) also results in the evolution of chloride, indicating the cleavage of the carbon-chlorine bond. researchgate.net

Given these findings, it is plausible that this compound would also undergo photochemical transformation in the environment, especially in sunlit surface waters. The absorption of UV radiation could lead to the cleavage of the C-Cl bond and subsequent degradation of the aromatic ring.

Hydrolysis is another potential abiotic degradation pathway for halogenated pyridines. The reactivity of the halogen substituent is dependent on its position on the pyridine ring. Chloropyridines can undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group. researchgate.netacs.org

The hydrolysis of 2-chloropyridine has been studied, and it can be facilitated under certain conditions, such as in supercritical water, where it is catalyzed by acid. ntnu.no In the case of 4-chloropyridine (B1293800), it has been observed to be rapidly decomposed by water, with the chlorine atom being hydrolytically cleaved to form 4-hydroxypyridine (B47283) and N-(4′-pyridyl)-4-pyridone. researchgate.net However, 4-chloropyridine is not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of functional groups that readily hydrolyze. nih.gov

For this compound, the presence of the chlorine atom at the 2-position suggests that hydrolysis is a possible degradation route, potentially leading to the formation of 2-hydroxy-3,4-dimethylpyridine. The rate of this reaction in the natural environment would depend on factors such as pH and temperature.

Environmental Monitoring and Analysis of Halogenated Pyridines

The detection and quantification of halogenated pyridines in environmental samples are essential for assessing their distribution and persistence. Various analytical techniques are employed for this purpose. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the separation of these compounds from complex environmental matrices. tandfonline.com

Mass spectrometry (MS), often coupled with GC (GC-MS) or HPLC (LC-MS), is a powerful tool for the identification and quantification of pyridine derivatives and their degradation products. tandfonline.com For instance, capillary gas chromatographic-mass spectrometric methods have been developed for the determination of pyridine bases in environmental samples. tandfonline.com

The monitoring of halogenated hydrocarbons in general often involves concentrating the analytes from water or air samples, for example, using solid-phase extraction (SPE), followed by instrumental analysis. google.com In Germany, a recommendation list for the monitoring of plant protection product metabolites in groundwater includes various pyridine derivatives, highlighting the regulatory interest in these compounds. umweltbundesamt.de While this compound is not specifically listed, the methodologies are applicable to a broad range of related substances.

Table 2: Analytical Methods for Pyridine Derivatives

| Analytical Technique | Application | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of pyridine bases in environmental samples | tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Studying the rate of degradation of chloropyridines | researchgate.net |

| Ion Chromatography | Monitoring the formation of inorganic ions like chloride during degradation | researchgate.net |

| UV Spectrometry | Monitoring changes in the pyridine moiety during degradation | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of efficient, selective, and environmentally benign synthetic routes for substituted pyridines is a major focus of contemporary chemical research. Traditional methods are being re-evaluated in favor of greener alternatives that reduce waste and avoid harsh reagents.

Key emerging trends include:

Catalytic Systems: Research into novel catalysts, such as ruthenium-based systems for N-oxidation and zeolite catalysts for pyridine (B92270) ring formation, is paving the way for milder reaction conditions and higher yields. orientjchem.orgnih.gov One modified synthesis for a related pyridine derivative successfully utilized a catalytic quantity of RuCl₃ with molecular oxygen as the primary oxidant, demonstrating a high-yield, environmentally conscious approach. orientjchem.org

Green Chemistry Principles: Methodologies incorporating green chemistry principles are gaining traction. This includes the use of safer solvents like water, one-pot syntheses that reduce intermediate separation steps, and the use of less hazardous reagents like hydrogen peroxide for oxidation and trichloroisocyanuric acid (TCCA) for chlorination. orientjchem.orggyanvihar.org Green metrics, such as E-factor and Reaction Mass Efficiency (RME), are being used to assess the environmental impact of these new routes. orientjchem.org

Regioselective Functionalization: Achieving high regioselectivity—the ability to add functional groups to a specific position on the pyridine ring—is critical for synthesizing desired isomers. Extensive studies on the regioselective functionalization of 2-chloropyridines have explored various strategies, including directed ortho-metalation (DoM) via lithiation and halogen-metal exchange, to precisely control the placement of substituents. mdpi.com These methods are crucial for creating complex and effective final products. mdpi.com For example, the total synthesis of the natural product (+)-floyocidin B involved a deep investigation into the 4,5-regioselective functionalization of 2-chloropyridine (B119429) precursors. mdpi.com

A comparison of traditional versus emerging synthetic approaches highlights the shift towards sustainability:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Oxidants | Harsh oxidizing agents | Catalytic systems (e.g., RuCl₃/O₂), H₂O₂ orientjchem.org |

| Solvents | Halogenated solvents (e.g., chloroform (B151607), CH₂Cl₂) google.com | Water, reduced solvent usage (solvent-free) gyanvihar.org |

| Process | Multi-step with purification at each stage | One-pot synthesis, microwave-assisted reactions orientjchem.orggyanvihar.org |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic reagents, safer alternatives (e.g., TCCA) orientjchem.org |

| Byproducts | Significant chemical waste | Reduced waste (lower E-Factor) orientjchem.org |

Exploration of New Pharmacological and Agrochemical Applications

The pyridine scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, forming the core of numerous approved drugs and pesticides. dovepress.comrsc.orgagropages.comnih.gov Research is actively seeking to expand the applications of 2-Chloro-3,4-dimethylpyridine as a versatile building block.

Agrochemical Applications: Derivatives of substituted methylpyridines are integral to the production of fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com Future research aims to develop novel insecticides, herbicides, and fungicides by leveraging the reactivity of the chloro-pyridine core. For instance, related compounds like 2-chloro-3-trifluoromethyl pyridine serve as key intermediates for herbicides such as flazasulfuron. agropages.com The development of new derivatives from this compound could lead to next-generation crop protection agents with improved performance and environmental profiles.

Pharmacological Applications: Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netekb.eg

Anticancer Agents: Substituted pyridines are being investigated as inhibitors of key enzymes in cancer pathways, such as kinases and topoisomerase. rsc.org The development of novel imidazo[1,2-a]pyridines, for example, has shown promise in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers. rsc.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. The natural product (+)-floyocidin B, synthesized from a 2-chloropyridine starting material, has demonstrated activity against Mycobacterium tuberculosis, highlighting the potential for discovering new anti-tuberculosis agents from this chemical class. mdpi.com Research also focuses on creating derivatives with broad-spectrum activity against various bacterial and fungal strains. nih.gov

| Application Area | Target/Mechanism | Example Compound Class/Derivative |

| Agrochemical | Herbicide | Flazasulfuron (from a related intermediate) agropages.com |

| Agrochemical | Insecticide | Imidacloprid, Acetamiprid (from CCMP) agropages.com |

| Pharmacological | Anticancer (Kinase Inhibition) | Imidazo[1,2-a]pyridines rsc.org |

| Pharmacological | Antitubercular | (+)-Floyocidin B mdpi.com |

| Pharmacological | General Antimicrobial | Halogenated Pyridines |

Advanced Computational Modeling for Structure-Function Relationships